molecular formula C5H11Br2NO2 B6328865 (s)-methyl 2-amino-4-bromobutanoate hbr CAS No. 76419-53-9

(s)-methyl 2-amino-4-bromobutanoate hbr

Cat. No.: B6328865
CAS No.: 76419-53-9
M. Wt: 276.95 g/mol
InChI Key: WXBMPDCWUYYMGU-UHFFFAOYSA-N
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Description

(S)-Methyl 2-amino-4-bromobutanoate hydrobromide (CAS 177325-78-9) is a chiral amino acid ester derivative with a bromine substituent at the fourth carbon and a hydrobromide salt form. Its molecular formula is C₅H₁₁Br₂NO₂, molar mass 276.96 g/mol, and it is characterized by a methyl ester group at the carboxyl position, an amino group at the second carbon, and a bromine atom at the terminal carbon . Synonyms include "(2S)-2-amino-4-bromo-butyric acid methyl ester hydrobromide" and "(S)-2-amino-4-bromobutanoic acid HBr" . This compound is primarily utilized in organic synthesis and pharmaceutical research, though commercial availability has been discontinued, as noted by CymitQuimica .

Properties

IUPAC Name

methyl 2-amino-4-bromobutanoate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO2.BrH/c1-9-5(8)4(7)2-3-6;/h4H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBMPDCWUYYMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCBr)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-methyl 2-amino-4-bromobutanoate hydrobromide typically involves the bromination of a precursor compound, followed by esterification and amination reactions. One common method involves the following steps:

    Bromination: The precursor compound, such as butanoic acid, is brominated using bromine (Br2) in the presence of a catalyst like iron (Fe) to yield 4-bromobutanoic acid.

    Esterification: The 4-bromobutanoic acid is then esterified with methanol (CH3OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form methyl 4-bromobutanoate.

    Amination: The methyl 4-bromobutanoate is reacted with ammonia (NH3) or an amine source under controlled conditions to introduce the amino group, resulting in (s)-methyl 2-amino-4-bromobutanoate.

    Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid (HBr) to form the hydrobromide salt.

Industrial Production Methods

Industrial production of (s)-methyl 2-amino-4-bromobutanoate hydrobromide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(s)-Methyl 2-amino-4-bromobutanoate hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or thiol (SH-), leading to the formation of different derivatives.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitrile derivatives, while reduction can convert it to an amine or amide.

    Esterification and Hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid, or it can participate in esterification reactions to form new esters.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH), potassium cyanide (KCN), or thiols are used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Esterification and Hydrolysis: Acidic or basic catalysts are used depending on the desired reaction.

Major Products Formed

    Substitution: Formation of hydroxyl, cyano, or thiol derivatives.

    Oxidation: Formation of nitro or nitrile derivatives.

    Reduction: Formation of amine or amide derivatives.

    Esterification and Hydrolysis: Formation of new esters or carboxylic acids.

Scientific Research Applications

(s)-Methyl 2-amino-4-bromobutanoate hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (s)-methyl 2-amino-4-bromobutanoate hydrobromide involves its interaction with specific molecular targets and pathways. The amino and bromine functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

(2S)-2-Amino-4-Bromobutyric Acid Hydrobromide (CAS 15159-65-6)
  • Molecular Formula: C₄H₉Br₂NO₂ (includes hydrobromide salt).
  • Key Differences : Lacks the methyl ester group, existing as a carboxylic acid. This impacts solubility and reactivity, making it more polar than the ester analogue.
  • Applications : Used in peptide synthesis and as a chiral building block .
Ethyl 4-Bromo-2-Methylbutanoate (CAS 2213-09-4)
  • Molecular Formula : C₇H₁₃BrO₂.
  • Key Differences: Contains an ethyl ester and a methyl branch at the second carbon but lacks the amino group. The absence of an amino group reduces its utility in amino acid-based drug synthesis.
  • Safety : Requires careful handling due to irritant properties .
Methyl 2-Benzoylamino-3-Oxobutanoate
  • Molecular Formula: C₁₂H₁₃NO₄.
  • Key Differences: Features a benzoylamino group and a ketone at the third carbon, enabling diverse reactivity in heterocyclic synthesis.
  • Synthesis : Prepared via condensation reactions with aromatic amines .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Melting Point (°C) LogP
(S)-Methyl 2-amino-4-bromobutanoate HBr 276.96 Soluble in polar aprotic solvents (DMF, DMSO) 180–185 (dec.) ~1.2
(2S)-2-Amino-4-bromobutyric acid HBr 273.37 High water solubility due to ionic nature >200 (dec.) ~−0.5
Ethyl 4-bromo-2-methylbutanoate 209.08 Soluble in organic solvents (EtOAc, ether) Not reported ~2.1

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